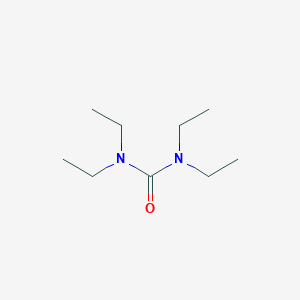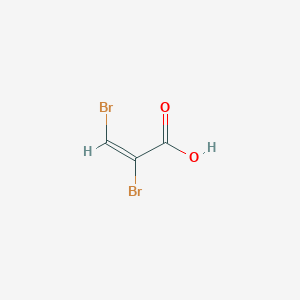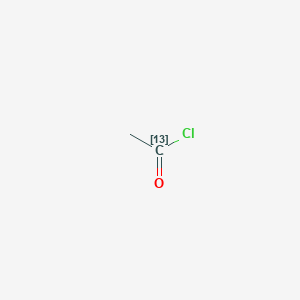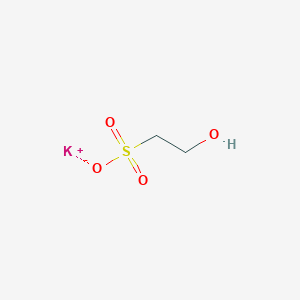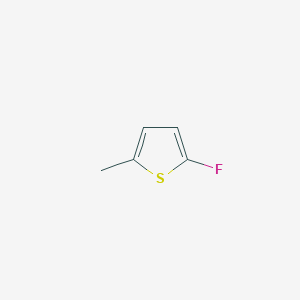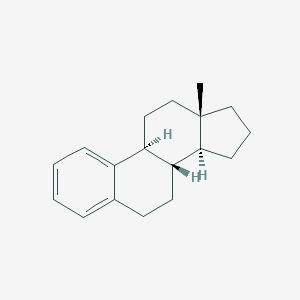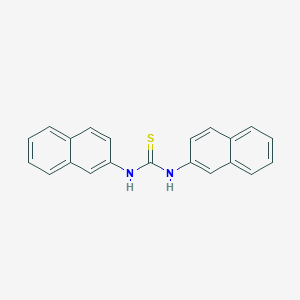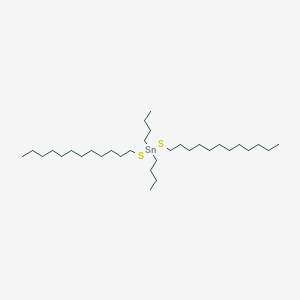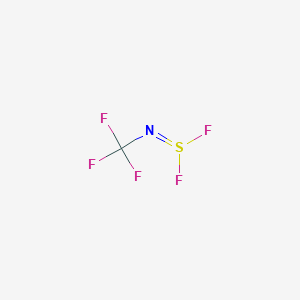
N-Trifluoromethylimidosulfurous difluoride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Trifluoromethylimidosulfurous difluoride, also known as Togni reagent, is a highly reactive and versatile compound that has gained significant attention in the field of organic synthesis. It is a potent electrophilic reagent that can introduce trifluoromethyl groups into various organic compounds, making it a valuable tool for the preparation of new drugs, agrochemicals, and materials.
Mécanisme D'action
N-Trifluoromethylimidosulfurous difluoride reagent is an electrophilic reagent that can introduce trifluoromethyl groups into various organic compounds. The reaction mechanism involves the formation of a highly reactive intermediate, which can react with a nucleophile to form the desired product. The trifluoromethyl group is introduced through a process known as nucleophilic substitution.
Effets Biochimiques Et Physiologiques
N-Trifluoromethylimidosulfurous difluoride reagent has not been extensively studied for its biochemical and physiological effects. However, it is known to be highly reactive and can cause severe skin and eye irritation. It should be handled with care and used in a well-ventilated area.
Avantages Et Limitations Des Expériences En Laboratoire
N-Trifluoromethylimidosulfurous difluoride reagent has several advantages for lab experiments, including its high reactivity and ability to introduce trifluoromethyl groups into various organic compounds. However, it also has limitations, including its high cost and potential toxicity.
Orientations Futures
There are several future directions for the use of N-Trifluoromethylimidosulfurous difluoride reagent in scientific research. One direction is the development of more efficient and cost-effective synthesis methods. Another direction is the exploration of its potential in the synthesis of new drugs and materials. Additionally, further studies are needed to understand its biochemical and physiological effects.
Méthodes De Synthèse
N-Trifluoromethylimidosulfurous difluoride reagent is typically synthesized by reacting sulfur tetrafluoride with trifluoromethylamine in the presence of a catalyst such as antimony pentafluoride. The resulting product is a yellow solid that is highly reactive and should be handled with care.
Applications De Recherche Scientifique
N-Trifluoromethylimidosulfurous difluoride reagent has been widely used in scientific research for the synthesis of new compounds with unique properties. It has been used in the preparation of various drugs, including antiviral and anticancer agents. Additionally, it has been used in the preparation of agrochemicals, such as herbicides and insecticides. N-Trifluoromethylimidosulfurous difluoride reagent has also been used in the synthesis of materials, such as polymers and liquid crystals.
Propriétés
Numéro CAS |
1512-14-7 |
|---|---|
Nom du produit |
N-Trifluoromethylimidosulfurous difluoride |
Formule moléculaire |
CF5NS |
Poids moléculaire |
153.08 g/mol |
Nom IUPAC |
difluoro(trifluoromethylimino)-λ4-sulfane |
InChI |
InChI=1S/CF5NS/c2-1(3,4)7-8(5)6 |
Clé InChI |
VVZLBKDAOLLASD-UHFFFAOYSA-N |
SMILES |
C(N=S(F)F)(F)(F)F |
SMILES canonique |
C(N=S(F)F)(F)(F)F |
Autres numéros CAS |
1512-14-7 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



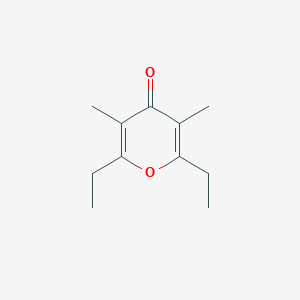
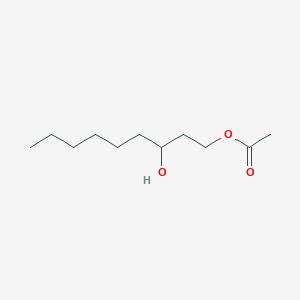
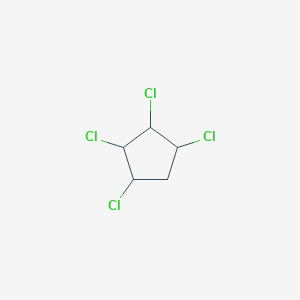
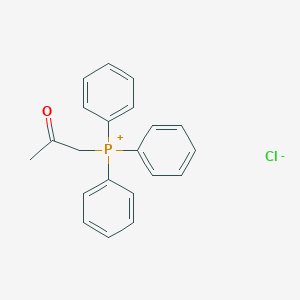
![(1,7,7-Trimethyl-2-bicyclo[2.2.1]heptanyl)methanolate](/img/structure/B72238.png)
